N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound featuring multiple heterocyclic rings. The intricate structure comprises a benzamide moiety linked to a thiazolyl-benzamide system, incorporating additional heteroatoms like sulfur and nitrogen within the 1,3,4-thiadiazole ring. These molecular characteristics render it highly versatile for a range of chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multi-step processes. Key steps include:
Formation of the 1,3,4-thiadiazole ring by cyclizing appropriate thiourea derivatives under oxidative conditions.
The subsequent reaction of the thiadiazole derivative with ethylthiol under nucleophilic substitution conditions to introduce the ethylthio group.
Coupling of the resulting intermediate with a thiazole derivative via a condensation reaction.
Final amidation step to link the thiazole and benzamide systems, often using amide bond formation reagents like carbodiimides.
Industrial Production Methods: In an industrial setting, the synthesis would be optimized for higher yield and purity. Techniques like continuous flow synthesis, automated high-throughput screening, and the use of catalysis (e.g., metal-catalyzed processes) might be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions: N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: Modifying the sulfur-containing groups.
Reduction: Reducing the thiadiazole ring to dihydro forms.
Substitution: Typical nucleophilic or electrophilic aromatic substitution reactions on the benzamide moiety.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, hydrides for reduction, and halogenating agents for substitutions are used under conditions like reflux, inert atmospheres, and specific pH controls.
Major Products: The primary products depend on the type of reaction. For instance, oxidation may yield sulfoxide or sulfone derivatives, while substitution could introduce various functional groups onto the aromatic ring, altering the compound's properties.
Scientific Research Applications
In Chemistry: The compound serves as a ligand in coordination chemistry, forming stable complexes with transition metals, useful in catalysis and material science.
In Biology: It exhibits potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls, specifically targeting Gram-positive strains.
In Medicine: Research indicates that it may act as an inhibitor for certain enzymes involved in cancer progression, highlighting its potential in oncology for targeted therapies.
In Industry: Applications extend to agrochemicals, where its derivatives are explored as pesticides due to their activity against specific pests.
Mechanism of Action
N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide exerts its effects primarily through:
Interaction with enzyme active sites, inhibiting their function.
Disruption of microbial cell membrane integrity, leading to cell lysis. The molecular targets include kinases and proteases in cancer cells, where the compound binds to ATP-binding sites, preventing phosphorylation events critical for cancer cell survival.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole-based molecules with variations in the side chains.
Benzamide derivatives lacking the thiazole or thiadiazole rings.
Thiazole-containing organic compounds without the benzamide linkage.
Uniqueness: The integration of multiple heterocycles in N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide differentiates it, offering a unique balance of chemical stability and biological activity. Its synthetic versatility allows for modifications that can tailor its properties for specific applications, unlike simpler counterparts.
By blending different heterocyclic motifs, this compound displays a synergistic effect, enhancing its efficacy and selectivity across various applications.
Properties
IUPAC Name |
N-[4-[3-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S3/c1-2-25-17-22-21-16(27-17)19-13(23)9-8-12-10-26-15(18-12)20-14(24)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,18,20,24)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZFLNTYWYDBJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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